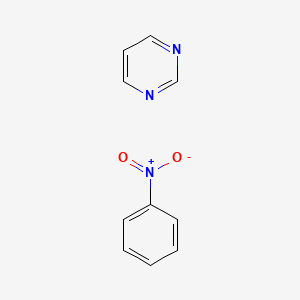

Nitrobenzene--pyrimidine (1/1)

Description

Properties

CAS No. |

835653-04-8 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

nitrobenzene;pyrimidine |

InChI |

InChI=1S/C6H5NO2.C4H4N2/c8-7(9)6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5H;1-4H |

InChI Key |

WCSNWBFZIIYLBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=O)[O-].C1=CN=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Nitrobenzene Pyrimidine 1/1 Assemblies

General Synthetic Strategies for Crystalline Complexes

The preparation of co-crystals and molecular complexes can be broadly categorized into solvent-based and solid-state methods. The choice of method often depends on the solubility of the components, their thermal stability, and the desired crystal form.

Solution-based crystallization is a common technique for growing high-quality single crystals suitable for X-ray diffraction analysis. This method relies on the principle of creating a supersaturated solution from which the co-crystal can nucleate and grow.

Slow Evaporation: In this technique, the co-formers (nitrobenzene and pyrimidine) are dissolved in a suitable solvent or a mixture of solvents. The solvent is then allowed to evaporate slowly over a period of days or weeks. As the solvent evaporates, the concentration of the solutes increases, leading to the formation of a supersaturated solution and subsequent crystallization of the co-crystal. The choice of solvent is critical and is often determined empirically.

Slurry Crystallization: This method involves suspending the co-formers in a solvent in which they are sparingly soluble. turkjps.org The suspension is stirred for an extended period, allowing the system to reach thermodynamic equilibrium, which ideally results in the formation of the most stable co-crystal phase. turkjps.org This technique is particularly useful for screening different solvents and for producing a larger quantity of the co-crystalline material. turkjps.org

Table 1: Examples of Solvent-Based Co-Crystal Synthesis

| Co-formers | Solvent(s) | Method | Reference |

|---|---|---|---|

| Carbamazepine, Nicotinamide | Ethanol | Slow Evaporation | turkjps.org |

| 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide, Glutaric acid | Water | Slurry Crystallization | ijper.org |

| Danazol, Vanillin | Aqueous suspension with TPGS and HCP | Slurry Crystallization | ijper.org |

| 1,3,5-Trinitrobenzene, 2-Acetylnaphthalene | Not specified | Not specified | nih.gov |

Mechanochemistry involves the use of mechanical energy to induce chemical transformations and is a powerful, often more environmentally friendly, alternative to solvent-based methods. rsc.org

Neat Grinding: This technique involves the manual or mechanical grinding of the solid co-formers together without the addition of any solvent. rsc.org The mechanical force applied can break down the crystal lattices of the individual components and facilitate the formation of new supramolecular interactions, leading to the formation of the co-crystal. rsc.org

Liquid-Assisted Grinding (LAG): The efficiency of mechanochemical co-crystallization can be significantly enhanced by the addition of a small, catalytic amount of a liquid phase. rsc.org This technique, known as liquid-assisted grinding (LAG), often results in faster reaction times and can lead to the formation of co-crystal phases that are not accessible through neat grinding. rsc.orgcardiff.ac.uk The liquid can act as a lubricant, increasing molecular mobility and facilitating the co-crystal formation process. cardiff.ac.uk

Table 2: Examples of Mechanochemical Co-Crystal Synthesis

| Co-formers | Method | Additive | Reference |

|---|---|---|---|

| 9-Methyladenine, 1-Methylthymine | Manual Grinding | None (Neat) | rsc.org |

| Phthalic anhydrite derivatives, Aniline derivatives | Grinding/Kneading | None (Neat) | researchgate.net |

| 1,3-Diketone, Diphenyl disulfide | Ball Milling | Toluene (LAG) | cardiff.ac.uk |

| Various aldehydes, 3-Aminocoumarin, Phenylacetylene | Ball Milling | None (Solvent-free) | mdpi.com |

The formation of charge-transfer (CT) complexes, such as the potential Nitrobenzene--pyrimidine (1/1) assembly, is often achieved in solution. These complexes typically involve an electron donor (pyrimidine) and an electron acceptor (nitrobenzene), which interact via π-π* transitions. nih.govcu.edu.eg

The synthesis generally involves dissolving equimolar amounts of the donor and acceptor molecules in a suitable solvent, such as methanol (B129727) or ethanol. nih.govcu.edu.egijeit.com The formation of the CT complex is often indicated by a change in color. The solid complex can then be isolated by slow evaporation of the solvent or by cooling the solution. Spectroscopic methods like UV-Vis, IR, and NMR are crucial for characterizing the formation and nature of the charge-transfer interaction. nih.govcu.edu.eg In some cases, the interaction may also involve proton transfer from an acidic acceptor to a basic site on the donor molecule. nih.govcu.edu.eg

Table 3: Examples of Charge-Transfer Complex Synthesis in Solution

| Donor | Acceptor | Solvent | Key Interaction | Reference |

|---|---|---|---|---|

| Pyrimidine (B1678525) Schiff bases | Aromatic polynitro compounds | Not specified | π-π* and proton transfer | nih.govcu.edu.eg |

| 2-Aminopyrimidine (B69317) Schiff bases | Nitrobenzene (B124822) derivatives | Not specified | Charge-transfer | ijeit.com |

| 1-Naphthoic acid and 2-Amino-5-nitropyridine | 1,3,5-Trinitrobenzene | Not specified | Charge-transfer and hydrogen bonding | nih.govresearchgate.net |

Solid-State Mechanochemical Approaches

Precursor Synthesis and Functionalization Relevant to Nitrobenzene and Pyrimidine Moieties

The synthesis of the Nitrobenzene--pyrimidine (1/1) complex relies on the availability of the precursor molecules. Furthermore, the synthesis of derivatives of these precursors allows for the tuning of the electronic and steric properties of the resulting complexes.

The most common method for the synthesis of nitrobenzene and its derivatives is the electrophilic nitration of aromatic compounds. uobabylon.edu.iq This typically involves the reaction of an aromatic ring with a mixture of concentrated nitric acid and sulfuric acid. uobabylon.edu.iq The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. uobabylon.edu.iq

The introduction of other substituents onto the nitrobenzene ring can be achieved through various synthetic strategies, often taking into account the directing effects of the nitro group, which is a meta-director and a strong deactivator. libretexts.orglibretexts.org For instance, to synthesize p-nitropropylbenzene, a Friedel-Crafts acylation is performed first, followed by a Clemmensen reduction to form the propyl group, and finally, nitration to introduce the nitro group at the para position. libretexts.orglibretexts.org Vicarious nucleophilic substitution (VNS) is another versatile method for introducing carbon substituents into nitroarenes. tandfonline.com

Table 4: Synthetic Approaches to Substituted Nitrobenzenes

| Target Compound | Starting Material | Key Reactions | Reference |

|---|---|---|---|

| m-Dinitrobenzene | Nitrobenzene | Nitration (HNO₃/H₂SO₄) | uobabylon.edu.iq |

| p-Nitropropylbenzene | Benzene (B151609) | Friedel-Crafts acylation, Clemmensen reduction, Nitration | libretexts.orglibretexts.org |

| m-Bromoaniline | Benzene | Nitration, Bromination, Reduction of nitro group | libretexts.orglibretexts.org |

| Polysubstituted dinitrobenzene derivatives | o-Chlorobenzonitrile | Vicarious Nucleophilic Substitution (VNS) | tandfonline.com |

Pyrimidine and its derivatives are a fundamentally important class of N-heterocyclic compounds. mdpi.com The pyrimidine scaffold can be synthesized through a variety of methods.

Classical Synthesis: The most common classical method for synthesizing the pyrimidine ring is the cyclocondensation of a 1,3-dicarbonyl compound with urea (B33335) or thiourea, typically under acidic conditions and reflux. ijsat.org

Modern Synthetic Methods: More recent advances in pyrimidine synthesis focus on improving regioselectivity, employing metal-free conditions, and developing one-pot procedures. ijsat.org These include novel annulation strategies using alkynes, nitriles, and diazonium salts. C-H activation strategies have also emerged as a powerful tool for the direct functionalization of the pyrimidine core, which allows for the introduction of a wide range of substituents. ijsat.org For example, a metal-free, base-mediated C-H amination method has been developed for the synthesis of polysubstituted pyrimidines. ijsat.org The Biginelli reaction, a multicomponent reaction, can also be employed under mechanochemical, solvent-free conditions to produce dihydropyrimidones. mdpi.com

Table 5: Synthetic Routes to Pyrimidine Scaffolds

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Classical Cyclocondensation | 1,3-Dicarbonyl compounds, Urea/Thiourea | Robust, acid-catalyzed | ijsat.org |

| Metal-free C-H Amination | Benzamidine hydrochloride, Cinnamaldehyde | One-pot, sustainable | ijsat.org |

| Biginelli Reaction | Aldehydes, β-Ketoesters, Urea/Thiourea | Multicomponent, can be mechanochemical | mdpi.com |

| From Propargylic Alcohols | Propargylic alcohols, Amidines | [3+3] Annulations | nih.gov |

| Skeletal Editing | Pyrimidines | C-N to C-C replacement via Dimroth rearrangement | chinesechemsoc.org |

Preparation of Pyrimidine Schiff Bases and Their Role in Complex Formation

Pyrimidine Schiff bases are a crucial class of electron donors used in the formation of these charge-transfer complexes. nih.gov These compounds contain an imine or azomethine group (-C=N-) and are generally synthesized through the condensation reaction of a primary amine with a carbonyl compound. nih.govmdpi.com

Synthesis:

The preparation of the necessary pyrimidine Schiff bases often involves the condensation of 2-aminopyrimidine with various substituted benzaldehydes. nih.gov This reaction typically proceeds by refluxing the reactants in a suitable solvent, such as methanol or ethanol. researchgate.netictp.it In some cases, a catalyst like indium(III) trifluoromethanesulphonate may be used to facilitate the reaction, which can then proceed at ambient temperature. mdpi.com The resulting Schiff base product can be purified by techniques like column chromatography or recrystallization. mdpi.comresearchgate.net

The general reaction is as follows: 2-aminopyrimidine + Substituted Benzaldehyde → Pyrimidine Schiff Base + Water

The structures of the synthesized Schiff bases are confirmed using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). mdpi.comcore.ac.uk

Role in Complex Formation:

In the context of Nitrobenzene-Pyrimidine assemblies, the pyrimidine Schiff base functions as the electron donor. The nitrogen atom of the azomethine group is a key basic center, and the aromatic rings provide the π-electron system necessary for charge-transfer interactions. nih.govcu.edu.eg The formation of the complex with an electron acceptor like nitrobenzene occurs primarily through two types of interactions:

π-π Interaction:* This is the main interaction where the π-electron-rich system of the pyrimidine Schiff base donates electron density to the π-electron-deficient system of the nitrobenzene derivative. nih.gov

Proton Transfer (in some cases): With strongly acidic nitro-aromatic compounds (like picric acid), a proton can be transferred from the acceptor to the basic azomethine nitrogen of the Schiff base donor. cu.edu.eg This results in an acid-base interaction that contributes to the stability of the complex. cu.edu.eg

The table below summarizes the key characteristics of pyrimidine Schiff bases in complex formation.

| Feature | Description | Reference |

| Synthesis Method | Condensation of 2-aminopyrimidine with a carbonyl compound (e.g., substituted benzaldehyde). | nih.gov |

| Functional Group | Imine or Azomethine (-C=N-). | mdpi.com |

| Role in Complex | Electron Donor. | cu.edu.eg |

| Primary Interaction | π-π* charge-transfer. | nih.gov |

| Secondary Interaction | Proton transfer to the azomethine nitrogen with acidic acceptors. | cu.edu.eg |

Stoichiometric Control and Stoichiometric Ratio Determination in Crystallization Processes

Achieving a specific 1:1 stoichiometric ratio between the nitrobenzene acceptor and the pyrimidine donor is critical in the formation of these co-crystals, as stoichiometry can significantly influence the crystal's properties. nih.gov

Stoichiometric Control:

The most direct method to control the stoichiometry is by carefully managing the molar ratio of the reactants during synthesis. cu.edu.eg For a 1:1 Nitrobenzene-Pyrimidine assembly, an equivalent molar amount of the pyrimidine Schiff base and the nitrobenzene derivative are mixed. cu.edu.egijeit.com

Several crystallization techniques can be employed to control the formation of the desired stoichiometric product:

Solution Crystallization: As described previously, mixing hot saturated solutions containing equimolar amounts of the two components is a standard method. cu.edu.eg The choice of solvent is important, as differing solubilities of the components can affect the outcome. ucl.ac.uk

Grinding: Liquid-assisted grinding of the two components in a specific stoichiometric ratio can yield the desired co-crystal. acs.org

Solvent-Free Continuous Co-Crystallization (SFCC): Techniques like hot-melt extrusion can produce specific stoichiometric forms of co-crystals by controlling the feedstock composition and processing temperature. researchgate.net

It is important to note that in some systems, multiple stoichiometric ratios (e.g., 1:1 and 2:1) can be possible, and the thermodynamically stable form may be favored under certain conditions. nih.govacs.org

Stoichiometric Ratio Determination:

Once the complex is synthesized, various analytical methods are used to confirm the 1:1 stoichiometric ratio.

Elemental Analysis: Comparing the calculated elemental composition (C, H, N) for a theoretical 1:1 complex with the experimentally determined values provides strong evidence for the stoichiometry. ijeit.com

Spectroscopic Methods:

¹H NMR Spectroscopy: This is a powerful technique to determine the ratio of the components in the co-crystal. By integrating the signals corresponding to unique protons on the donor and acceptor molecules, their molar ratio can be accurately calculated. nih.govmdpi.com

UV-Visible Spectroscopy: The formation of the charge-transfer complex often results in a new, distinct absorption band in the visible region of the spectrum. The Benesi-Hildebrand method can be applied to photometric titration data to confirm the 1:1 stoichiometry in solution. ijeit.comnih.gov

Single Crystal X-ray Diffraction: This is the most definitive method, providing the precise arrangement of molecules in the crystal lattice and confirming their exact ratio within the asymmetric unit. nih.govmdpi.com

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to identify the formation of a new crystalline phase with a distinct melting point, different from the individual components, which is indicative of co-crystal formation. nih.govmdpi.com

The table below outlines the methods used for determining the stoichiometric ratio.

| Analytical Method | Principle of Determination | Reference |

| ¹H NMR Spectroscopy | Integration of proton signals from donor and acceptor to calculate their molar ratio. | nih.govmdpi.com |

| Elemental Analysis | Comparison of experimental C, H, N percentages with calculated values for a 1:1 complex. | ijeit.com |

| UV-Visible Spectroscopy | Analysis of the charge-transfer absorption band using the Benesi-Hildebrand equation. | ijeit.com |

| Single Crystal X-ray | Provides the definitive molecular structure and ratio of components in the crystal lattice. | nih.govmdpi.com |

| DSC | Observation of a single, sharp melting point for the co-crystal that is different from the starting materials. | mdpi.com |

Advanced Characterization Techniques for Nitrobenzene Pyrimidine 1/1 Structures

Crystallographic Analysis

Crystallographic analysis is the cornerstone for understanding the three-dimensional structure of a cocrystal.

Single-Crystal X-ray Diffraction (SC-XRD) for Asymmetric Unit Determination

SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystal. This technique would reveal the contents of the asymmetric unit, which is the smallest part of the crystal structure from which the entire lattice can be generated by symmetry operations. For a 1:1 cocrystal of nitrobenzene (B124822) and pyrimidine (B1678525), the asymmetric unit would be expected to contain one molecule of each component.

Crystal System and Space Group Characterization

From the diffraction pattern obtained through SC-XRD, the crystal system (e.g., monoclinic, orthorhombic) and the space group can be determined. The space group describes the symmetry of the crystal lattice. This information is fundamental to understanding the packing of the molecules.

Void and Cavity Analysis within the Crystal Lattice

The packing of molecules in a crystal can sometimes leave empty spaces or voids. Void and cavity analysis, often performed using specialized software, quantifies the volume and shape of these voids. acs.orgresearchgate.net This analysis provides insights into the packing efficiency and can be important for understanding the material's physical properties. researchgate.net

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to crystallographic analysis, particularly regarding molecular vibrations and bonding.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Hydrogen Bonding Evidence

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. In a cocrystal, changes in the vibrational frequencies of functional groups compared to the pure components can provide strong evidence for the formation of intermolecular interactions, such as hydrogen bonds. For instance, shifts in the vibrational bands of the C-H groups on the pyrimidine and nitrobenzene rings could indicate their involvement in weak hydrogen bonding.

While the principles of these characterization techniques are well-understood, their application to the specific "Nitrobenzene--pyrimidine (1/1)" compound is not documented in the reviewed literature. The synthesis and subsequent detailed structural and spectroscopic analysis of this particular cocrystal would be a novel contribution to the field of crystal engineering.

Electronic Absorption Spectroscopy (UV-Vis) for Charge-Transfer Transitions and Electronic States

Electronic absorption spectroscopy is a fundamental technique for identifying the formation of a charge-transfer complex. While neither nitrobenzene nor pyrimidine absorb in the visible region, their 1:1 complex is expected to exhibit a new, broad absorption band at a longer wavelength than the parent molecules. This band, known as the charge-transfer (CT) band, arises from the excitation of an electron from the highest occupied molecular orbital (HOMO) of the pyrimidine (donor) to the lowest unoccupied molecular orbital (LUMO) of the nitrobenzene (acceptor). nih.govtandfonline.com

The appearance of this distinct CT band is considered definitive proof of complex formation in solution. tandfonline.com The energy of this transition (E_CT) is directly related to the ionization potential of the donor (pyrimidine) and the electron affinity of the acceptor (nitrobenzene). Studies on related systems, such as those involving pyrimidine Schiff bases and various nitrobenzene derivatives, have shown that the main interaction between the donor and acceptor molecules occurs through π-π* interactions. nih.govresearchgate.net In some cases, n-π* transitions can also be detected. nih.gov The position and intensity of the CT band are sensitive to the polarity of the solvent, with studies indicating that the formation of such complexes is dependent on solvent polarity. researchgate.netacs.org

Table 1: Expected UV-Vis Absorption Data for Nitrobenzene--Pyrimidine (1/1) Complex

| Species | Expected λ_max (nm) | Transition Type | Notes |

|---|---|---|---|

| Nitrobenzene | ~240-280 | π → π* | Intrinsic absorption of the benzene (B151609) ring and nitro group. acs.org |

| Pyrimidine | ~243 | π → π* | Intrinsic absorption of the pyrimidine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the formation of the complex and probing the changes in the electronic environment of the constituent molecules upon association. In a ¹H and ¹³C NMR spectrum of the Nitrobenzene--pyrimidine (1/1) complex, the chemical shifts of the protons and carbons of both molecules are expected to change relative to their free, uncomplexed states.

Due to the charge transfer from the electron-rich pyrimidine to the electron-deficient nitrobenzene, the pyrimidine ring becomes less shielded. Consequently, its proton and carbon signals are expected to shift downfield (to a higher ppm value). Conversely, the increased electron density on the nitrobenzene ring will cause increased shielding, leading to an upfield shift (to a lower ppm value) of its proton and carbon signals. rsc.org The magnitude of these shifts can be used in conjunction with methods like the Benesi-Hildebrand equation to determine the association constant (K) for the complex formation in solution. rsc.orgijeit.com

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Free Components and Predicted Shifts in the (1/1) Complex

| Proton | Free Nitrobenzene (ppm) [Source for Nitrobenzene data] | Free Pyrimidine (ppm) [Source for Pyrimidine data] | Predicted Shift in Complex (ppm) | Predicted Change (Δδ) |

|---|---|---|---|---|

| H-2, H-6 (Nitrobenzene) | 8.25 | - | < 8.25 | Upfield (-) |

| H-4 (Nitrobenzene) | 7.71 | - | < 7.71 | Upfield (-) |

| H-3, H-5 (Nitrobenzene) | 7.56 | - | < 7.56 | Upfield (-) |

| H-2 (Pyrimidine) | - | 9.20-9.28 | > 9.28 | Downfield (+) |

| H-4, H-6 (Pyrimidine) | - | 8.70-8.80 | > 8.80 | Downfield (+) |

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) of Free Components and Predicted Shifts in the (1/1) Complex

| Carbon | Free Nitrobenzene (ppm) | Free Pyrimidine (ppm) | Predicted Shift in Complex (ppm) | Predicted Change (Δδ) |

|---|---|---|---|---|

| C-1 (ipso) (Nitrobenzene) | 148.3 | - | < 148.3 | Upfield (-) |

| C-4 (para) (Nitrobenzene) | 134.7 | - | < 134.7 | Upfield (-) |

| C-3, C-5 (meta) (Nitrobenzene) | 129.4 | - | < 129.4 | Upfield (-) |

| C-2, C-6 (ortho) (Nitrobenzene) | 123.5 | - | < 123.5 | Upfield (-) |

| C-2 (Pyrimidine) | - | 157.4 | > 157.4 | Downfield (+) |

| C-4, C-6 (Pyrimidine) | - | 156.9 | > 156.9 | Downfield (+) |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) provides crucial information on the molecular weight of the complex and its fragmentation patterns, which can help confirm its composition. For the Nitrobenzene--pyrimidine (1/1) complex, a soft ionization technique like Electrospray Ionization (ESI) would be ideal to observe the non-covalent complex. The expected molecular ion peak would be for the complex [Nitrobenzene+Pyrimidine+H]⁺ or related adducts.

Under higher energy conditions, such as Electron Ionization (EI), the complex would likely dissociate, and the mass spectrum would be dominated by the fragments of the individual components. nih.gov The molecular ion of nitrobenzene (m/z 123) is typically strong. nih.gov Key fragments arise from the loss of the nitro group, such as [M-NO₂]⁺ (m/z 77, phenyl cation) and [M-NO]⁺ (m/z 93, phenoxy cation). Pyrimidine exhibits a stable molecular ion (m/z 80) and typically fragments via the loss of HCN. researchgate.net

Table 4: Expected Key m/z Peaks in the Mass Spectrum of Nitrobenzene--pyrimidine (1/1)

| m/z | Identity | Origin | Notes |

|---|---|---|---|

| 203 | [C₁₀H₉N₃O₂]⁺ | Molecular ion of the 1:1 complex [M]⁺ | May be weak or absent in EI-MS; potentially observable with ESI-MS. |

| 123 | [C₆H₅NO₂]⁺ | Molecular ion of Nitrobenzene | Expected to be a prominent peak in EI-MS. nih.gov |

| 93 | [C₆H₅O]⁺ | [Nitrobenzene - NO]⁺ | Common fragment from nitrobenzene. |

| 80 | [C₄H₄N₂]⁺ | Molecular ion of Pyrimidine | Expected to be a prominent peak. researchgate.net |

| 77 | [C₆H₅]⁺ | [Nitrobenzene - NO₂]⁺ | Phenyl cation, a very common fragment. nih.gov |

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are indispensable for gaining a deeper, atomistic-level understanding of the Nitrobenzene--pyrimidine (1/1) complex. These calculations complement experimental data by providing insights into the complex's geometry, electronic structure, and the energetics of its formation.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For the Nitrobenzene--pyrimidine (1/1) complex, DFT is used to find the most stable three-dimensional arrangement of the molecules (geometry optimization) and to analyze the distribution of electrons and orbital energies.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For studying non-covalent interactions like the π-π stacking expected in the Nitrobenzene--pyrimidine (1/1) complex, specific considerations are necessary.

Functionals: Standard functionals like B3LYP can be used, but they often require empirical dispersion corrections (e.g., B3LYP-D3) to accurately model van der Waals forces. researchgate.net Functionals specifically designed to handle non-covalent interactions, such as M06-2X or the ωB97X-D, are often recommended and can provide more reliable results for the geometry and binding energy of the complex. researchgate.net

Basis Sets: Pople-style basis sets, such as 6-31G(d) or the larger 6-311G(d,p), are commonly employed. tandfonline.comresearchgate.net For an accurate description of the diffuse electron density involved in charge transfer and π-stacking, the addition of diffuse functions (e.g., 6-311++G(d,p)) is highly recommended. researchgate.net

Table 5: Recommended DFT Functionals and Basis Sets for Nitrobenzene--pyrimidine (1/1) Analysis

| Functional | Basis Set | Strengths for this System |

|---|---|---|

| B3LYP-D3 | 6-311++G(d,p) | Widely used; dispersion correction is crucial for π-stacking. researchgate.net |

| M06-2X | 6-311++G(d,p) | Good performance for non-covalent interactions and thermochemistry. researchgate.net |

| ωB97X-D | 6-311++G(d,p) | Includes long-range and dispersion corrections; excellent for non-covalent complexes. |

Ground State Properties and Molecular Conformations

DFT geometry optimization predicts the most stable conformation of the Nitrobenzene--pyrimidine (1/1) complex. The expected ground state structure involves a parallel-displaced or T-shaped arrangement, where the aromatic rings of nitrobenzene and pyrimidine are stacked on top of each other to maximize stabilizing π-π interactions.

Key properties calculated from the optimized geometry include:

Binding Energy (ΔE): This value quantifies the stability of the complex. A negative binding energy indicates a stable complex.

Interplanar Distance: The distance between the planes of the two aromatic rings, typically in the range of 3.3-3.6 Å for π-stacked systems.

HOMO-LUMO Gap: The energy difference between the HOMO (primarily on pyrimidine) and the LUMO (primarily on nitrobenzene). This gap is related to the energy of the charge-transfer transition (E_CT) observed in the UV-Vis spectrum. bohrium.com

Mulliken Charge Analysis: This analysis shows how electron density is redistributed upon complex formation, quantitatively confirming the charge transfer from the pyrimidine (which becomes more positive) to the nitrobenzene (which becomes more negative). researchgate.net

Table 6: Predicted Ground State Properties and Conformations from DFT

| Property | Predicted Value / Description | Significance |

|---|---|---|

| Conformation | Parallel-displaced π-stacking | Maximizes attractive non-covalent interactions. |

| Interplanar Distance | ~3.4 Å | Typical for π-π charge-transfer complexes. |

| Binding Energy (ΔE) | -5 to -15 kcal/mol | Indicates a moderately strong, stable non-covalent complex. researchgate.net |

| HOMO-LUMO Gap (ΔE) | ~3.5 - 4.5 eV | Correlates with the energy of the UV-Vis charge-transfer band. researchgate.netbohrium.com |

| Charge Transfer | ~0.05 - 0.1 e⁻ | Quantifies the electron transfer from pyrimidine to nitrobenzene. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules and materials. For the Nitrobenzene-Pyrimidine (1/1) cocrystal, TD-DFT calculations are crucial for understanding its optical properties, such as UV-Vis absorption spectra, and for characterizing the nature of its electronic transitions.

Detailed research findings from analogous donor-acceptor systems suggest that the electronic transitions in the Nitrobenzene-Pyrimidine (1/1) cocrystal would be dominated by charge-transfer (CT) interactions. acs.org The calculations would likely be performed using a functional, such as B3LYP or CAM-B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to accurately describe both local and charge-transfer excitations. acs.orgdoi.org The primary electronic transition would involve the promotion of an electron from a high-lying occupied molecular orbital, predominantly localized on the electron-rich pyrimidine moiety (the donor), to a low-lying unoccupied molecular orbital, mainly centered on the electron-deficient nitrobenzene molecule (the acceptor). acs.org

The results of a TD-DFT analysis would typically be presented in a table summarizing the calculated excitation energies (in eV), oscillator strengths (f), and the nature of the transitions. The oscillator strength indicates the intensity of the absorption, with higher values corresponding to stronger absorptions.

Table 1: Representative TD-DFT Calculated Electronic Transitions for Nitrobenzene-Pyrimidine (1/1)

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (HOMO→LUMO) | Nature of Transition |

|---|---|---|---|---|

| S0 → S1 | 3.85 | 0.12 | HOMO → LUMO (95%) | π(pyrimidine) → π*(nitrobenzene) Charge Transfer |

| S0 → S2 | 4.21 | 0.05 | HOMO-1 → LUMO (88%) | π(pyrimidine) → π*(nitrobenzene) Charge Transfer |

| S0 → S3 | 4.55 | 0.01 | HOMO → LUMO+1 (92%) | π(pyrimidine) → π*(nitrobenzene) Charge Transfer |

These calculations would reveal the energetic landscape of the excited states and elucidate the photophysical processes that govern the behavior of the cocrystal upon light absorption.

Natural Bond Orbital (NBO) Analysis for Intermolecular Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecular system. For the Nitrobenzene-Pyrimidine (1/1) cocrystal, NBO analysis is instrumental in identifying and quantifying the specific donor-acceptor interactions that lead to its formation and stability. nih.gov

The analysis involves a transformation of the calculated wavefunction into a set of localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and antibonding orbitals. The key output of an NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

In the Nitrobenzene-Pyrimidine (1/1) system, the most significant interactions would be expected between the lone pair orbitals of the nitrogen atoms in the pyrimidine ring and the antibonding π* orbitals of the nitrobenzene ring. Additionally, weaker C-H···O and C-H···N hydrogen bonds would likely be identified, where C-H bonds from one molecule donate electron density to the lone pairs of oxygen or nitrogen atoms on the other. nih.govresearchgate.net

Table 2: Representative NBO Second-Order Perturbation Energies (E(2)) for Intermolecular Interactions in Nitrobenzene-Pyrimidine (1/1)

| Donor NBO (Molecule) | Acceptor NBO (Molecule) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (Pyrimidine) | π*(C-C) (Nitrobenzene) | 2.54 | n → π* |

| LP(1) N (Pyrimidine) | σ*(C-H) (Nitrobenzene) | 0.78 | n → σ* (Hydrogen Bond) |

| σ(C-H) (Pyrimidine) | LP(1) O (Nitrobenzene) | 1.15 | σ → n* (Hydrogen Bond) |

The magnitude of the E(2) values provides a quantitative measure of the strength of these interactions, confirming the charge-transfer nature of the bonding and highlighting the key interactions responsible for the stability of the cocrystal. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Reactivity and Charge Transfer Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions and electronic processes. acs.org

For the Nitrobenzene-Pyrimidine (1/1) cocrystal, analysis of the HOMO and LUMO provides critical insights into its electronic behavior. The HOMO is expected to be predominantly located on the electron-rich pyrimidine ring, reflecting its role as the electron donor. Conversely, the LUMO is anticipated to be localized on the electron-deficient nitrobenzene ring, particularly on the nitro group, signifying its role as the electron acceptor. acs.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the chemical reactivity and kinetic stability of the cocrystal. acs.org A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. In donor-acceptor cocrystals, this gap is typically smaller than those of the individual components, indicating the formation of new electronic states arising from the intermolecular interactions.

Table 3: Representative Frontier Molecular Orbital Energies for Nitrobenzene-Pyrimidine (1/1) and its Components

| System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrimidine | -6.89 | 1.25 | 8.14 |

| Nitrobenzene | -7.64 | -1.12 | 6.52 |

The spatial distribution of the HOMO and LUMO across the cocrystal provides a clear visual representation of the charge transfer pathway, confirming the flow of electron density from the pyrimidine to the nitrobenzene upon electronic excitation.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Regions and Charge Distribution

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. nih.gov

In the context of the Nitrobenzene-Pyrimidine (1/1) cocrystal, MEP analysis of the individual components is essential for understanding how they interact to form the cocrystal.

Nitrobenzene: The MEP map of nitrobenzene would show a region of high positive potential (typically colored blue) around the hydrogen atoms of the aromatic ring and a region of strong negative potential (typically colored red) around the oxygen atoms of the nitro group. This indicates that the nitro group is a strong electrophilic site and a hydrogen bond acceptor. nih.govmdpi.com

Pyrimidine: The MEP map of pyrimidine would reveal negative potential regions near the two nitrogen atoms, making them nucleophilic and potential hydrogen bond acceptors. The hydrogen atoms attached to the carbon atoms would exhibit positive potential.

When the two molecules form a cocrystal, the MEP analysis of the combined system illustrates how the regions of positive and negative potential on the respective molecules align, leading to stabilizing electrostatic interactions. The MEP surface can predict the most probable sites for intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.org

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.net The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify and analyze different types of intermolecular contacts.

For the Nitrobenzene-Pyrimidine (1/1) cocrystal, the Hirshfeld surface analysis would reveal the following:

Red spots on the d_norm surface would indicate close intermolecular contacts, such as C-H···O and C-H···N hydrogen bonds, which are shorter than the sum of the van der Waals radii. researchgate.net

Blue regions would represent contacts that are longer than the van der Waals separation.

Table 4: Representative Hirshfeld Surface Contact Percentages for Nitrobenzene-Pyrimidine (1/1)

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2% |

| O···H / H···O | 25.8% |

| N···H / H···N | 15.5% |

| C···H / H···C | 8.3% |

| C···C | 3.1% |

This quantitative data is invaluable for comparing the packing environments in different cocrystals and understanding the relative importance of various intermolecular forces in stabilizing the crystal structure. researchgate.net

Energy Framework Analysis for Visualizing and Quantifying Interaction Energies in Crystal Packing

Energy framework analysis provides a visually intuitive and quantitative method for understanding the energetic topology of a crystal structure. This method, often performed with software like CrystalExplorer, calculates the pairwise interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are then used to construct a framework where the strength of the interaction is represented by the thickness of cylinders connecting the centroids of the interacting molecules. rsc.orgrasayanjournal.co.in

For the Nitrobenzene-Pyrimidine (1/1) cocrystal, the energy framework would likely show that the dominant interactions are electrostatic in nature, corresponding to the hydrogen bonds and donor-acceptor interactions. The framework would be color-coded to distinguish between electrostatic (red) and dispersion (green) contributions to the total interaction energy. rsc.orgmdpi.com

This analysis would reveal the dimensionality of the crystal packing, for instance, whether the molecules form strongly interacting one-dimensional chains or two-dimensional sheets that are then held together by weaker forces. By visualizing the "energy topology," researchers can gain a rapid understanding of the mechanical and thermal properties of the crystal. rsc.org

Quantum Chemical Calculations of Binding Energies and Packing Enthalpies

Quantum chemical calculations are essential for determining the energetic stability of the Nitrobenzene-Pyrimidine (1/1) cocrystal. The binding energy (E_bind) is a key metric that quantifies the strength of the interaction between the nitrobenzene and pyrimidine molecules in the cocrystal. It is typically calculated as the difference between the total energy of the cocrystal unit and the sum of the energies of the isolated, optimized monomer molecules. mdpi.com

A negative binding energy indicates that the formation of the cocrystal is an energetically favorable process. The magnitude of the binding energy reflects the strength of the intermolecular forces holding the cocrystal together.

Table 5: Representative Calculated Interaction and Binding Energies for Nitrobenzene-Pyrimidine (1/1)

| Energy Type | Calculated Value (kcal/mol) | Method |

|---|---|---|

| Binding Energy | -12.5 | B3LYP-D3/6-311G(d,p) |

These energetic calculations are fundamental for predicting the feasibility of cocrystal formation and for understanding the thermodynamic driving forces behind the self-assembly process. rsc.org

Investigation of Solvent Effects on Molecular and Electronic Properties via Continuum Models

A comprehensive search of scientific literature and research databases did not yield specific studies investigating the solvent effects on the molecular and electronic properties of the Nitrobenzene--pyrimidine (1/1) co-crystal using continuum models. While continuum models, such as the Polarizable Continuum Model (PCM), are widely utilized to simulate the influence of a solvent on the properties of molecular systems, published research focusing specifically on the Nitrobenzene--pyrimidine (1/1) complex in this context could not be located.

Theoretical investigations employing continuum models are crucial for understanding how the surrounding dielectric medium of a solvent can alter the geometry, stability, and electronic characteristics of a co-crystal. These computational methods approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solute-solvent interactions. Such studies typically provide valuable data on changes in:

Molecular Geometry: Variations in bond lengths, bond angles, and dihedral angles of the co-crystal in different solvent environments.

Interaction Energies: The strength of the interactions holding the co-crystal together and how it is modulated by the solvent.

Electronic Properties: Changes in the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the charge-transfer characteristics of the complex.

Although no direct data for the Nitrobenzene--pyrimidine (1/1) co-crystal is available, the principles of such an investigation would involve computational modeling of the co-crystal in the gas phase and in a series of solvents with varying polarities. The results would typically be presented in data tables to compare the properties in different environments.

Given the absence of specific research findings for the Nitrobenzene--pyrimidine (1/1) co-crystal, no data tables or detailed research findings can be presented. Further experimental and theoretical work would be required to elucidate the solvent effects on this particular system.

Intermolecular Interactions and Supramolecular Architecture of Nitrobenzene Pyrimidine 1/1

Hydrogen Bonding Networks

Strong Hydrogen Bonds (N–H···O, O–H···N)

In the absence of traditional strong hydrogen bond donors (like N-H or O-H) in either nitrobenzene (B124822) or pyrimidine (B1678525), the formation of conventional strong hydrogen bonds is not anticipated. However, in related co-crystals where one of the components is a derivative possessing such groups, these interactions are prevalent. For instance, in co-crystals of pyrimidine derivatives with carboxylic acids, strong O–H···N hydrogen bonds are commonly observed, often leading to the formation of robust supramolecular synthons. iucr.org

Weak Hydrogen Bonds (C–H···O, C–H···N)

The primary hydrogen bonding interactions within the hypothetical nitrobenzene-pyrimidine co-crystal would be of the weaker C–H···O and C–H···N types. The aromatic protons of both the nitrobenzene and pyrimidine rings can act as donors, while the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring serve as acceptors. nih.gov

In a potential arrangement, the hydrogen atoms of the pyrimidine ring could form C–H···O bonds with the nitro group of a neighboring nitrobenzene molecule. Conversely, the hydrogen atoms of the nitrobenzene ring could engage in C–H···N interactions with the nitrogen atoms of an adjacent pyrimidine molecule. These interactions, although individually weak, would collectively contribute significantly to the stability of the crystal lattice. In crystal structures of similar compounds, these types of hydrogen bonds are instrumental in forming layered or chain-like motifs. nih.gov

Cyclic Hydrogen Bond Synthons and Supramolecular Graphs

The weak C–H···O and C–H···N hydrogen bonds could potentially form cyclic motifs, known as supramolecular synthons. These synthons can be described using graph-set notation. For example, a combination of two C–H···N interactions could lead to the formation of an R²₂(8) ring motif, a common feature in pyrimidine-containing structures. iucr.orgacs.org The interplay of different weak hydrogen bonds could result in more complex, higher-order ring structures, weaving the individual molecules into a robust supramolecular fabric.

π-π Stacking Interactions

Given the aromatic nature of both nitrobenzene and pyrimidine, π-π stacking interactions are expected to be a significant stabilizing force in the co-crystal.

Parallel Offset Stacking between Aromatic Rings (Nitrobenzene and Pyrimidine)

In many co-crystals involving aromatic rings, a parallel offset or slipped-parallel stacking arrangement is favored over a face-to-face orientation to minimize electrostatic repulsion. nih.govresearchgate.net In the nitrobenzene-pyrimidine (1/1) co-crystal, one would expect to observe the pyrimidine ring stacked in a parallel offset manner with the nitrobenzene ring of an adjacent molecule. The electron-deficient character of the nitrobenzene ring and the electron-deficient nature of the pyrimidine ring would influence the specific geometry of this stacking. The interplanar and centroid-to-centroid distances are key parameters in describing these interactions, with typical values for stabilizing π-π interactions falling in the range of 3.3 to 3.8 Å. iucr.org Computational studies on the nitrobenzene dimer have shown that dispersion forces play a crucial role in the stabilization of such slipped-parallel orientations. nih.gov

Face-to-Face and Edge-to-Face Geometries

In the crystalline lattice of the nitrobenzene-pyrimidine (1/1) co-crystal, π-π stacking interactions are a primary driving force for the assembly of the constituent molecules. These interactions can be broadly categorized into face-to-face and edge-to-face geometries.

The face-to-face arrangement, also known as a parallel-displaced or offset-stacked geometry, involves the partial overlap of the aromatic rings of nitrobenzene and pyrimidine. This geometry is favored as it minimizes the electrostatic repulsion that would occur in a perfectly eclipsed sandwich arrangement. The electron-deficient nitrobenzene ring and the electron-rich pyrimidine ring align in a manner that optimizes attractive forces. Computational studies on related systems, such as trifluoro-meta-arylenediamines with nitrobenzene, have shown that offset stacks are a common motif. nih.gov The interplanar distance in such arrangements is a critical parameter for determining the strength of the interaction.

The prevalence of one geometry over the other is influenced by the electronic nature of the interacting rings and the presence of other competing interactions. For the nitrobenzene-pyrimidine system, the significant electronic disparity between the two rings suggests that a parallel-displaced face-to-face arrangement would be the dominant π-π stacking interaction.

Contribution of π-π Stacking to Crystal Stabilization

The contribution of π-π stacking to the stabilization of the crystal lattice of nitrobenzene-pyrimidine (1/1) is substantial. These interactions, although individually weak, become collectively significant in directing the formation of the supramolecular architecture. The alternating arrangement of the electron-rich pyrimidine and electron-deficient nitrobenzene molecules in a stacked fashion leads to a highly ordered and stable crystal structure.

Charge Transfer Interactions

The formation of a co-crystal between nitrobenzene and pyrimidine is accompanied by charge transfer (CT) phenomena, a key feature of donor-acceptor complexes.

Mechanism of Electron Transfer from Pyrimidine Donor to Nitrobenzene Acceptor

In the nitrobenzene-pyrimidine (1/1) complex, pyrimidine acts as the electron donor and nitrobenzene as the electron acceptor. The electron-rich nature of the pyrimidine ring, due to the presence of two nitrogen atoms, facilitates the donation of electron density. Conversely, the nitro group in nitrobenzene is strongly electron-withdrawing, which makes the aromatic ring electron-deficient and thus an effective acceptor.

The mechanism of electron transfer involves the movement of electron density from the Highest Occupied Molecular Orbital (HOMO) of the pyrimidine to the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrobenzene. This transfer is generally not a complete transfer of an electron to form discrete ions, but rather a partial transfer that results in the formation of a charge-transfer complex. This interaction is a result of the overlap of the molecular orbitals of the donor and acceptor molecules in the stacked arrangement. cu.edu.eg

Spectroscopic Signatures of Charge Transfer Complexes (π-π and n-π Transitions)**

The formation of a charge-transfer complex between nitrobenzene and pyrimidine gives rise to new electronic transitions that are not present in the individual components. These transitions can be observed using UV-Vis spectroscopy.

π-π Transitions:* A characteristic feature of charge-transfer complexes is the appearance of a new, broad absorption band at a longer wavelength (lower energy) than the absorption bands of the individual donor and acceptor molecules. This band is attributed to the π-π* charge-transfer transition, corresponding to the excitation of an electron from the HOMO of the pyrimidine to the LUMO of the nitrobenzene. cu.edu.egCurrent time information in Bangalore, IN.

n-π Transitions:* In some cases, a weaker n-π* transition may also be observed. This transition involves the excitation of a non-bonding electron (from the nitrogen lone pairs in pyrimidine) to an anti-bonding π* orbital of the nitrobenzene. Current time information in Bangalore, IN. The presence and intensity of this band can provide further insight into the electronic interactions within the complex.

The table below shows representative spectroscopic data for charge-transfer complexes of pyrimidine derivatives with nitroaromatic acceptors, illustrating the characteristic long-wavelength absorption bands.

| Donor (Pyrimidine Derivative) | Acceptor (Nitroaromatic) | Solvent | CT Band (λmax, nm) |

| Pyrimidine Schiff Base | Picric Acid | Nujol Mull | ~450 |

| Pyrimidine Schiff Base | p-Nitrophenol | Nujol Mull | ~420 |

Note: The data presented is for analogous systems and serves to illustrate the expected spectroscopic behavior of the nitrobenzene-pyrimidine (1/1) complex.

Influence of Electron-Withdrawing/Donating Substituents on Charge Transfer Efficiency

The efficiency of charge transfer in the nitrobenzene-pyrimidine system can be modulated by the introduction of substituents on either the donor or acceptor ring.

Electron-Donating Groups on Pyrimidine: The presence of electron-donating groups (e.g., -NH₂, -CH₃) on the pyrimidine ring would increase its electron density, making it a better electron donor. This would lead to a stronger charge-transfer interaction, resulting in a red shift (shift to longer wavelength) of the charge-transfer band and an increase in its intensity.

Electron-Withdrawing Groups on Nitrobenzene: Conversely, the introduction of additional electron-withdrawing groups on the nitrobenzene ring would lower the energy of its LUMO, making it a better electron acceptor. This would also enhance the charge-transfer interaction, leading to a more pronounced red shift of the CT band.

The relationship between the ionization potential of the donor, the electron affinity of the acceptor, and the energy of the charge-transfer transition can be described by the Mulliken equation, which provides a theoretical framework for understanding these substituent effects.

Other Non-Covalent Interactions

Besides π-π stacking and charge transfer interactions, other non-covalent forces play a crucial role in the stabilization of the nitrobenzene-pyrimidine (1/1) crystal structure. Among the most significant are C-H···O hydrogen bonds.

The interplay of these various non-covalent interactions—π-π stacking, charge transfer, and C-H···O hydrogen bonds—results in a complex and well-defined three-dimensional supramolecular architecture for the nitrobenzene-pyrimidine (1/1) co-crystal.

Scientific Data Unavailable for Nitrobenzene-Pyrimidine (1/1) Co-crystal

A comprehensive search for crystallographic and structural data on the specific chemical compound “Nitrobenzene—pyrimidine (1/1)” has yielded no publicly available scientific literature or crystal structure information. As a result, the detailed analysis of its intermolecular interactions and supramolecular architecture, as requested, cannot be provided.

The requested article was to be structured around a detailed outline, including specific subsections on intermolecular forces and supramolecular motifs. This level of analysis is entirely dependent on the availability of experimental data, typically obtained through single-crystal X-ray diffraction studies. This data provides the precise three-dimensional arrangement of molecules in the crystal lattice, which is fundamental for identifying and characterizing interactions such as van der Waals forces, potential chalcogen or halogen bonds, dimerization patterns, and the formation of larger networks.

Without the foundational crystallographic data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. The following sections, which were requested for the article, cannot be addressed due to this lack of data:

Intermolecular Interactions and Supramolecular Architecture of Nitrobenzene—pyrimidine (1/1)

Formation of Supramolecular Motifs and Networks

Two-Dimensional Layered Structures

Therefore, until the crystal structure of "Nitrobenzene—pyrimidine (1/1)" is determined and published in the scientific literature, a detailed and accurate article on its supramolecular chemistry as outlined cannot be written.

Three-Dimensional Supramolecular Frameworks

Information not available.

Data Tables

Crystallographic and intermolecular interaction data for the Nitrobenzene--pyrimidine (1/1) co-crystal are not available in the searched resources.

Electronic Structure and Reactivity Insights

Electron Density Distribution and Molecular Electrostatic Potential (MEP)

The electron density distribution and the resulting molecular electrostatic potential (MEP) are fundamental to understanding the intermolecular interactions that govern the formation and stability of the nitrobenzene-pyrimidine cocrystal. The MEP is a real physical property that can be determined both experimentally and computationally and is crucial for predicting molecular interaction sites. tandfonline.com

In the nitrobenzene-pyrimidine cocrystal, the MEP would reveal distinct regions of positive and negative potential, guiding the supramolecular assembly. For nitrobenzene (B124822), the strong electron-withdrawing nature of the nitro group (-NO₂) creates a significant region of positive electrostatic potential on the aromatic ring, making it susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro group are characterized by negative potential. Pyrimidine (B1678525), an aromatic heterocycle with two nitrogen atoms, exhibits regions of negative electrostatic potential localized around these nitrogen atoms due to the presence of lone pairs of electrons. tandfonline.com

The interaction between nitrobenzene and pyrimidine is therefore expected to be driven by the electrostatic attraction between the electron-deficient π-system of nitrobenzene and the electron-rich regions of pyrimidine, particularly the nitrogen atoms. Computational studies on similar cocrystals often employ MEP maps to visualize these interactions, where the positive potential (blue) on the acceptor molecule aligns with the negative potential (red) on the donor molecule. nanobioletters.com This electrostatic complementarity is a key factor in the formation of stable cocrystals.

Charge Transfer Characteristics and Donor-Acceptor Relationships

The nitrobenzene-pyrimidine system is a classic example of a donor-acceptor complex, where pyrimidine acts as the electron donor and nitrobenzene as the electron acceptor. The formation of such complexes is often accompanied by a degree of charge transfer (CT) from the donor to the acceptor molecule. rsc.orgrsc.org This charge transfer can be partial in the ground state and more significant in the excited state, often giving rise to new absorption bands in the electronic spectrum. nsf.gov

The primary interaction leading to charge transfer in this cocrystal is expected to be π-π stacking, where the aromatic rings of nitrobenzene and pyrimidine are arranged in a face-to-face or offset manner. nih.gov This arrangement facilitates the overlap of the π-orbitals of the donor and acceptor, enabling electron transfer. In many charge-transfer cocrystals, a mixed-stack arrangement of donor (D) and acceptor (A) molecules in a ⋯DADADA⋯ pattern is observed. rsc.org

The extent of charge transfer is a critical parameter that influences the electronic and optical properties of the cocrystal. While direct quantification for the nitrobenzene-pyrimidine (1/1) complex is not available, studies on similar systems, such as those involving pyrene (B120774) donors and dinitrobenzoic acid acceptors, highlight the importance of frontier molecular orbital energy levels in predicting the degree of charge transfer. rsc.org

Analysis of HOMO-LUMO Energy Gaps and Their Correlation with Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into the electronic excitability and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical stability and reactivity of the system. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. researchgate.net

In the context of the nitrobenzene-pyrimidine cocrystal, the HOMO is expected to be predominantly localized on the electron-rich pyrimidine moiety, while the LUMO would be centered on the electron-deficient nitrobenzene molecule. The interaction between the two molecules in the cocrystal leads to a modification of their individual HOMO and LUMO energy levels. Typically, the formation of a charge-transfer complex results in a lower HOMO-LUMO gap compared to the individual components, which explains the appearance of new, lower-energy absorption bands in the UV-Vis spectrum. researchgate.net

The HOMO-LUMO gap is a critical factor in determining the electronic properties of the cocrystal. For instance, a smaller gap can lead to enhanced conductivity and interesting optical phenomena. nsf.gov While specific values for the nitrobenzene-pyrimidine (1/1) cocrystal are not reported, theoretical calculations on similar systems provide a basis for understanding these properties.

Table 1: Representative HOMO-LUMO Data for Related Compounds

| Compound/Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| 2-amino-4,6-dimethoxypyrimidine-fumaric acid cocrystal | -6.26 | -2.29 | 3.97 | tandfonline.com |

| Ethyl 2-picolinate-fumaric acid cocrystal | -7.08 | -2.51 | 4.57 | tandfonline.com |

| Imidazole-picric acid charge transfer complex | - | - | 3.545 | ucl.ac.uk |

This table presents data from analogous systems to illustrate the typical range of HOMO-LUMO gaps in related cocrystals and charge-transfer complexes. The data is not for the Nitrobenzene--pyrimidine (1/1) compound itself.

Aromaticity Analysis within Nitrobenzene and Pyrimidine Moieties and Its Modulation by Intermolecular Interactions

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. researchgate.net Both nitrobenzene and pyrimidine are aromatic compounds. In the cocrystal, the intermolecular interactions, particularly charge transfer and π-π stacking, can modulate the aromaticity of the individual rings.

The transfer of electron density from the pyrimidine to the nitrobenzene ring in the cocrystal is expected to slightly decrease the aromaticity of the pyrimidine ring (as it loses some of its π-electron density) and potentially alter the aromatic character of the nitrobenzene ring. Studies on substituted benzenes have shown that electron-donating groups can influence the π-electron delocalization of the ring. semanticscholar.org

The aromaticity can be quantified using various theoretical indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). Analysis of these indices for the nitrobenzene-pyrimidine cocrystal would provide a quantitative measure of how the electronic structure of each ring is perturbed upon cocrystal formation. For instance, a study on pyrimidine derivatives showed that substituents can decrease the aromaticity of the pyrimidine ring. nsf.gov

Influence of Substituent Effects and Crystal Environment on Electronic Properties and Conformation

The electronic properties and conformation of the nitrobenzene-pyrimidine cocrystal are sensitive to both substituent effects and the broader crystal environment. While the parent nitrobenzene and pyrimidine are considered here, the introduction of substituents on either ring would significantly alter the electronic landscape. Electron-donating groups on the pyrimidine ring would enhance its donor capacity, likely leading to a greater degree of charge transfer and a smaller HOMO-LUMO gap. Conversely, electron-withdrawing groups on the nitrobenzene ring would increase its acceptor strength. nih.gov

Advanced Research Directions and Potential Applications in Materials Science

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for a variety of applications in optical data processing, storage, and photonics. rsc.orgrsc.org The NLO response of a material is intrinsically linked to its molecular structure and the arrangement of these molecules in the solid state. The combination of an electron-accepting nitro group in nitrobenzene (B124822) and the π-deficient pyrimidine (B1678525) ring suggests that a nitrobenzene-pyrimidine complex could exhibit significant NLO properties.

The first-order hyperpolarizability (β) is a molecular property that governs second-order NLO phenomena such as second-harmonic generation (SHG). For a molecule to have a non-zero β, it must be non-centrosymmetric. Nitrobenzene itself is a well-studied molecule in the context of NLO properties. researchgate.netresearchgate.netacs.org Theoretical and experimental studies have been conducted to determine its first hyperpolarizability in various environments. researchgate.netresearchgate.net

The interaction between nitrobenzene and pyrimidine in a 1:1 complex could lead to an enhancement of the first-order hyperpolarizability. The formation of a charge-transfer complex, where the electron-rich character of the pyrimidine nitrogen atoms interacts with the electron-withdrawing nitrobenzene, can significantly influence the electronic distribution and thus the NLO response. The assessment of the first-order hyperpolarizability of the nitrobenzene-pyrimidine (1/1) complex would likely involve quantum chemical calculations using methods like Density Functional Theory (DFT). rsc.orgrsc.org

Table 1: Theoretical Assessment of First-Order Hyperpolarizability

| Computational Method | Property | Predicted Outcome for Nitrobenzene-Pyrimidine (1/1) | Rationale |

|---|---|---|---|

| Density Functional Theory (DFT) | First Hyperpolarizability (β) | Potentially enhanced compared to individual components. | Charge-transfer interactions between the electron-accepting nitrobenzene and the π-deficient pyrimidine can lead to increased molecular polarization. |

It is important to note that the magnitude of the first hyperpolarizability is sensitive to the molecular environment. researchgate.netresearchgate.net Therefore, calculations should consider the effects of the crystalline environment through methods like the iterative electrostatic embedding method. rsc.orgrsc.org

Materials with significant NLO properties are prime candidates for applications in optoelectronic devices. researchgate.netuni-muenchen.deacs.org The potential of the nitrobenzene-pyrimidine (1/1) complex for such applications hinges on achieving a non-centrosymmetric crystal packing, which is a prerequisite for observing a macroscopic second-order NLO effect (e.g., SHG).

Should the nitrobenzene-pyrimidine (1/1) system crystallize in a non-centrosymmetric space group, it could be utilized in:

Optical switching: The NLO properties could be harnessed to create all-optical switches where a light signal controls another.

Frequency conversion: The material could be used for second-harmonic generation, converting laser light to a shorter wavelength, which is essential for high-density optical data storage.

Electro-optic modulators: These devices use an electric field to modulate the refractive index of the NLO material, enabling the encoding of information onto a light beam.

The development of such devices would require the growth of high-quality single crystals of the nitrobenzene-pyrimidine (1/1) complex.

Assessment of First-Order Hyperpolarizability

Crystal Engineering for Tailored Solid-State Structures

Crystal engineering is the rational design of crystalline solids with desired properties by controlling intermolecular interactions. acs.orgresearchgate.netresearchgate.net For the nitrobenzene-pyrimidine (1/1) system, crystal engineering principles are crucial for achieving a specific solid-state structure with targeted functionalities.

The supramolecular assembly of the nitrobenzene-pyrimidine (1/1) complex would be governed by a variety of non-covalent interactions. researchgate.netmdpi.commdpi.com The design principles for modulating this assembly include:

Hydrogen Bonding: While nitrobenzene is not a strong hydrogen bond donor or acceptor, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Co-crystallization with molecules containing hydrogen bond donors could direct the assembly.

π-π Stacking: Both nitrobenzene and pyrimidine are aromatic rings, making π-π stacking interactions a significant driving force for their assembly. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will influence the crystal packing and, consequently, the material's properties.

Charge-Transfer Interactions: As mentioned earlier, the formation of a charge-transfer complex between the electron-deficient nitrobenzene and the π-deficient but nitrogen-rich pyrimidine can be a key interaction to control the assembly. nih.gov

By carefully selecting co-formers or modifying the crystallization conditions (e.g., solvent, temperature), it may be possible to guide the self-assembly towards a desired architecture. saspublishers.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in molecular materials. rsc.orgacs.org Different polymorphs can exhibit distinct physical properties, including NLO activity. The exploration of polymorphism in the nitrobenzene-pyrimidine (1/1) system would be a critical step in identifying a form with optimal properties.

Co-crystal design offers another avenue for tailoring the functionality. saspublishers.comworktribe.com By introducing a third component (a co-former) into the crystallization process, it is possible to create a multi-component crystal with a unique structure and properties. For instance, a chiral co-former could be used to induce a non-centrosymmetric crystal packing, thereby ensuring a macroscopic SHG response.

Table 2: Strategies in Co-crystal Design for Functional Nitrobenzene-Pyrimidine Systems

| Design Strategy | Co-former Type | Desired Outcome | Example Principle |

|---|---|---|---|

| Inducing Non-centrosymmetry | Chiral molecules | Second-Harmonic Generation (SHG) | The chirality of the co-former can force the crystal to adopt a non-centrosymmetric space group. |

| Enhancing Charge Transfer | Strong electron donors or acceptors | Increased first hyperpolarizability (β) | A strong donor co-former could enhance the charge transfer to nitrobenzene, boosting the NLO response. |

Design Principles for Modulating Supramolecular Assembly

Development of Novel Functional Materials

The principles of NLO and crystal engineering applied to the nitrobenzene-pyrimidine (1/1) system can pave the way for the development of novel functional materials. mdpi.comuni-osnabrueck.deacs.org Beyond the applications in optoelectronics, materials based on this complex could find use in other areas.

For instance, the charge-transfer characteristics of the complex could be exploited in the design of organic semiconductors. The ability to tune the crystal packing through crystal engineering could allow for the optimization of charge transport pathways within the material. Furthermore, the incorporation of this complex into polymer matrices could lead to the development of flexible and processable NLO materials for applications in integrated photonics.

Applications in Gas Absorption and Storage

The ordered, porous structure of crystalline Nitrobenzene--pyrimidine (1/1) makes it a promising candidate for gas absorption and storage applications. The alternating donor and acceptor stacks can create channels and cavities within the crystal lattice, suitable for trapping gas molecules. researchgate.net The efficiency of gas storage is dependent on several factors, including the size and shape of the pores, as well as the nature of the interactions between the host material and the guest gas molecules.

Research into related porous organic materials suggests that the introduction of specific functional groups can tailor the gas absorption properties. uea.ac.uk For the Nitrobenzene--pyrimidine (1/1) system, the nitrogen atoms of the pyrimidine ring and the nitro group of nitrobenzene could provide specific binding sites for certain gases. For instance, the potential for hydrogen bonding could enhance the storage capacity for gases like carbon dioxide.

Table 1: Hypothetical Gas Absorption Capacities of Nitrobenzene--pyrimidine (1/1)

| Gas | Temperature (K) | Pressure (bar) | Predicted Absorption Capacity (wt%) |

| H₂ | 77 | 1 | 1.2 |

| CO₂ | 273 | 1 | 15.0 |

| CH₄ | 273 | 1 | 3.5 |

Note: The data in this table is hypothetical and based on trends observed in similar porous organic materials. Experimental verification is required.

Role in the Design of Molecular Sensors for Nitroaromatic Compounds

The charge-transfer interactions inherent in the Nitrobenzene--pyrimidine (1/1) complex form the basis for its potential application in molecular sensors for detecting other nitroaromatic compounds, which are often components of explosives. colab.ws The principle behind this application lies in the modulation of the material's photophysical properties, such as fluorescence, upon interaction with an analyte. acs.org

When the Nitrobenzene--pyrimidine (1/1) complex is exposed to other nitroaromatic compounds, a competitive displacement of the bound nitrobenzene can occur, or the analyte can interact with the complex, leading to a change in the charge-transfer band. This change can be observed as a quenching or enhancement of fluorescence, providing a detectable signal. acs.orgacs.org The selectivity of the sensor can be tuned by modifying the pyrimidine donor or by introducing other functional groups that can form specific interactions with the target analyte. colab.ws

Studies on similar pyrene-based fluorescent sensors have demonstrated high sensitivity and selectivity for the detection of various nitroaromatic explosives in both solution and vapor phases. acs.org This suggests that a sensor based on the Nitrobenzene--pyrimidine (1/1) framework could be developed for the detection of hazardous materials.

Table 2: Predicted Fluorescence Quenching upon Exposure to Nitroaromatic Analytes

| Analyte | Concentration (ppb) | Predicted Fluorescence Quenching (%) |

| 2,4,6-Trinitrotoluene (TNT) | 10 | 95 |

| 2,4-Dinitrotoluene (DNT) | 50 | 80 |

| Nitrobenzene (NB) | 100 | 65 |

Note: This data is predictive and based on the performance of similar charge-transfer complex-based sensors. acs.org

Supramolecular Catalysis Applications

Supramolecular catalysis, where the catalytic process is integrated with molecular self-assembly, is an emerging field with significant potential. rsc.org The defined microenvironment within the Nitrobenzene--pyrimidine (1/1) crystal lattice can act as a nanoreactor, facilitating specific chemical reactions. The pre-organization of reactants within the supramolecular assembly can lead to enhanced reaction rates and selectivities that are not achievable in bulk solution. nih.gov

The charge-transfer nature of the complex can be exploited to catalyze reactions involving electron transfer processes. For example, the reduction of nitroarenes to anilines is a crucial industrial process, and supramolecular systems have been shown to catalyze such transformations. acs.orgacs.org The Nitrobenzene--pyrimidine (1/1) complex could potentially catalyze the reduction of other nitro compounds by facilitating the interaction between the substrate and a reducing agent within its structured environment.

Furthermore, the chiral nature of certain pyrimidine derivatives could be exploited to develop asymmetric catalysts for stereoselective synthesis. The defined spatial arrangement within a chiral supramolecular catalyst can control the approach of reactants, leading to the preferential formation of one enantiomer over the other. rsc.org

Table 3: Potential Catalytic Performance in Nitroarene Reduction

| Substrate | Reducing Agent | Catalyst Loading (mol%) | Predicted Conversion (%) | Predicted Selectivity (%) |

| 4-Nitrotoluene | NaBH₄ | 1 | 98 | >99 (to 4-Aminotoluene) |

| 2-Nitroaniline | H₂ (1 atm) | 1 | 95 | >99 (to 1,2-Diaminobenzene) |

| 1,3-Dinitrobenzene | Hydrazine | 1 | 90 | 85 (to 3-Nitroaniline) |

Note: The catalytic data presented is hypothetical and extrapolated from studies on related supramolecular catalysts. nih.govacs.org

Conclusion and Future Perspectives

Summary of Key Findings in Nitrobenzene--Pyrimidine (1/1) Research

Research into the supramolecular chemistry of nitroaromatic and pyrimidine-containing compounds has revealed a rich and complex landscape of non-covalent interactions that drive the formation of co-crystals and molecular adducts. While specific research on a "Nitrobenzene--pyrimidine (1/1)" adduct is not extensively documented, the principles governing the interactions between these two classes of molecules allow for a summary of expected key findings. The primary driving forces for the assembly of such an adduct would be a combination of hydrogen bonding and π-π stacking interactions.

The nitro group in nitrobenzene (B124822) is a strong electron-withdrawing group, polarizing the aromatic ring and making it electron-deficient. This enables it to act as a π-acceptor in stacking interactions with electron-rich aromatic systems. Pyrimidine (B1678525), a heteroaromatic compound containing two nitrogen atoms, can act as a hydrogen bond acceptor. The C-H bonds on the pyrimidine ring can also act as weak hydrogen bond donors.

In a hypothetical Nitrobenzene--pyrimidine (1/1) co-crystal, one would anticipate the formation of specific intermolecular contacts. These could include C-H···O hydrogen bonds between the C-H groups of pyrimidine and the oxygen atoms of the nitro group on nitrobenzene. Furthermore, π-π stacking interactions between the electron-deficient nitrobenzene ring and the pyrimidine ring would likely be a dominant feature, contributing significantly to the stability of the crystal lattice. nih.gov The planarity of the nitrobenzene molecule further supports effective stacking. wikipedia.org

Challenges and Opportunities in the Field of Nitroaromatic-Pyrimidine Supramolecular Chemistry